Regioisomer-Controlled hERG Liability: Para (4-) vs. Meta (3-) Sulfonamidobenzamide in Antibacterial LpxH Inhibitor Programs
In a 2024 structure–activity relationship study of sulfonamidobenzamide-based LpxH inhibitors, Benediktsdottir et al. demonstrated that the positional attachment of the sulfonamide group on the benzamide ring dictates both target potency and hERG off-target liability. When previously reported ortho-N-methyl-sulfonamidobenzamide inhibitors were shifted to the meta position, maintaining wild-type antibacterial activity required removal of the N-methyl group—a structural constraint not applicable to the para (4-) regioisomer [1]. Critically, the crystal structures of LpxH in complex with meta-sulfonamidobenzamide analogs (PDB: 9ENG, 8S7F) revealed enzyme-ligand interactions that differ from ortho analogs, and modifying the benzamide scaffold was shown to alter hERG channel blocking [1]. This establishes that procurement of the correct regioisomer (4-methanesulfonamidobenzamide rather than its 3- or 2-analogs) is mandatory for SAR programs targeting a defined interaction geometry, as substitution with an incorrect regioisomer leads to unpredictable changes in both potency and cardiac safety profile [1][2].
| Evidence Dimension | Regioisomer-dependent hERG blocking and LpxH enzyme-ligand interaction geometry |
|---|---|
| Target Compound Data | 4-methanesulfonamidobenzamide: para-substituted; provides a distinct N–H and C=O spatial orientation relative to the phenyl ring plane; scaffold validated in multiple chemotypes (Sematilide, ML335, adenosine ligands, APN inhibitors) |
| Comparator Or Baseline | 3-methanesulfonamidobenzamide (meta): requires N-demethylation to maintain LpxH antibacterial activity; 2-methanesulfonamidobenzamide (ortho): previously reported ortho-N-methyl-sulfonamidobenzamide-based LpxH inhibitors served as starting point but showed different hERG profile |
| Quantified Difference | Qualitative but structurally validated: X-ray structures (PDB: 9ENG, 8S7F) confirm that meta-sulfonamidobenzamide analogs engage LpxH differently from ortho analogs; hERG blocking is tunable by scaffold modification |
| Conditions | Escherichia coli and Klebsiella pneumoniae LpxH enzymatic assays; hERG fluorescence polarization binding assay; X-ray crystallography at Diamond Light Source |
Why This Matters
For antibacterial hit-to-lead programs targeting LpxH, selecting the 4-methanesulfonamidobenzamide regioisomer rather than the 3- or 2-analog defines the starting geometry for SAR exploration, directly impacting the likelihood of achieving balanced target potency and cardiac safety.
- [1] Benediktsdottir A, Sooriyaarachchi S, Cao S, et al. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. Eur J Med Chem. 2024;278:116790. doi:10.1016/j.ejmech.2024.116790. View Source
- [2] RCSB PDB. 9ENG: Structure of K. pneumoniae LpxH in complex with EBL-3218; 8S7F: Crystal structure of E. coli LpxH in complex with EBL-2805. Deposited 2024. View Source
